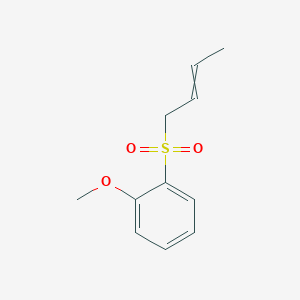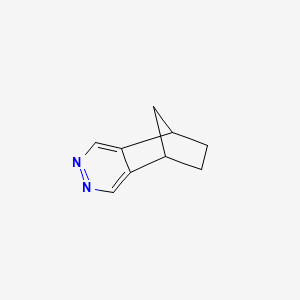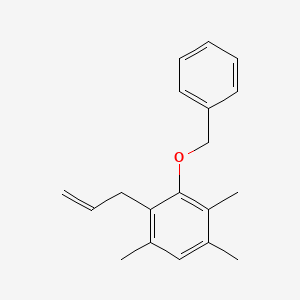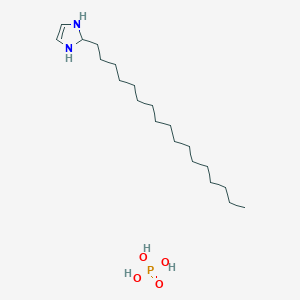
2-heptadecyl-2,3-dihydro-1H-imidazole;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptadecyl-2,3-dihydro-1H-imidazole;phosphoric acid is a compound with the molecular formula C20H40N2. It is also known by other names such as 2-heptadecyl-2-imidazoline and 2-heptadecylglyoxalidine . This compound is characterized by its long alkyl chain and imidazole ring, making it a versatile molecule in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptadecyl-2,3-dihydro-1H-imidazole typically involves the cyclization of heptadecylamine with glyoxal under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2-heptadecyl-2,3-dihydro-1H-imidazole is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and concentration of reactants. The product is then purified through techniques such as recrystallization or distillation to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptadecyl-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The alkyl chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly employed.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, primary amines, and halogenated derivatives of the original compound .
Applications De Recherche Scientifique
2-Heptadecyl-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants, corrosion inhibitors, and flame retardants.
Mécanisme D'action
The mechanism of action of 2-heptadecyl-2,3-dihydro-1H-imidazole involves its interaction with cellular membranes due to its amphiphilic structure. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar in structure but differs in the position of hydrogen atoms on the imidazole ring.
2-Heptadecyl-2-imidazoline: Another closely related compound with similar applications.
Uniqueness
2-Heptadecyl-2,3-dihydro-1H-imidazole is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial applications .
Propriétés
Numéro CAS |
88228-77-7 |
|---|---|
Formule moléculaire |
C20H43N2O4P |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
2-heptadecyl-2,3-dihydro-1H-imidazole;phosphoric acid |
InChI |
InChI=1S/C20H40N2.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;1-5(2,3)4/h18-22H,2-17H2,1H3;(H3,1,2,3,4) |
Clé InChI |
CGZDSGCLBUUORT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1NC=CN1.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene](/img/structure/B14379808.png)
![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)
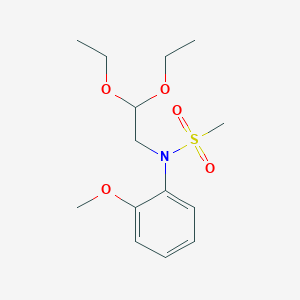

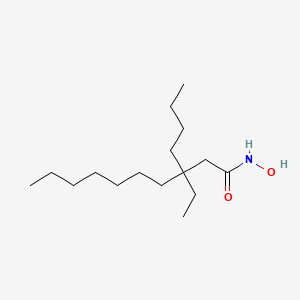
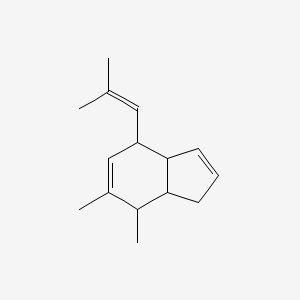

oxophosphanium](/img/structure/B14379860.png)
![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)
![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)
